molecular formula C25H26FNO4S B281088 N-(cyclohexylcarbonyl)-4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

N-(cyclohexylcarbonyl)-4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No.: B281088
M. Wt: 455.5 g/mol
InChI Key: OTKPLFOVELDGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylcarbonyl)-4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a complex organic compound with a unique structure that combines a fluorophenyl sulfonyl group with a tetrahydrodibenzo[b,d]furan moiety and a cyclohexanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylcarbonyl)-4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the tetrahydrodibenzo[b,d]furan core through a series of cyclization reactions. The fluorophenyl sulfonyl group is then introduced via a sulfonylation reaction, followed by the attachment of the cyclohexanecarboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylcarbonyl)-4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted sulfonyl compounds .

Scientific Research Applications

N-(cyclohexylcarbonyl)-4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclohexylcarbonyl)-4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorophenyl sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The tetrahydrodibenzo[b,d]furan moiety may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to modulate key biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclohexylcarbonyl)-4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is unique due to its combination of a fluorophenyl sulfonyl group with a tetrahydrodibenzo[b,d]furan moiety and a cyclohexanecarboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C25H26FNO4S

Molecular Weight

455.5 g/mol

IUPAC Name

N-(4-fluorophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C25H26FNO4S/c26-18-10-13-20(14-11-18)32(29,30)27(25(28)17-6-2-1-3-7-17)19-12-15-24-22(16-19)21-8-4-5-9-23(21)31-24/h10-17H,1-9H2

InChI Key

OTKPLFOVELDGIU-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=C(C=C5)F

Canonical SMILES

C1CCC(CC1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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